molecular formula C12H22O10 B13422044 3-O-alpha-L-Fucopyranosyl-D-glucose CAS No. 56822-52-7

3-O-alpha-L-Fucopyranosyl-D-glucose

Cat. No.: B13422044
CAS No.: 56822-52-7
M. Wt: 326.30 g/mol
InChI Key: WFLGVJKIXANXQV-KWMLHIKPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-O-alpha-L-Fucopyranosyl-D-glucose can be synthesized through chemical or biological methods. The chemical synthesis involves the reaction of fucose and glucose under specific conditions, often catalyzed by enzymes .

Industrial Production Methods: In industrial settings, the compound is typically produced using enzymatic catalysis, where enzymes facilitate the reaction between fucose and glucose. This method is preferred due to its efficiency and specificity .

Chemical Reactions Analysis

Types of Reactions: 3-O-alpha-L-Fucopyranosyl-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride are often employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-O-alpha-L-Fucopyranosyl-D-glucose has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Plays a role in studying glycosylation processes and carbohydrate metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of various biochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-O-alpha-L-Fucopyranosyl-D-glucose involves its interaction with specific molecular targets and pathways. It can modulate glycosylation processes, affecting the function of glycoproteins and glycolipids. This modulation can influence various biological processes, including cell signaling and immune responses .

Comparison with Similar Compounds

    3-O-beta-D-Galactopyranosyl-D-glucose: Another glycoside with similar structural features but different biological activities.

    3-O-alpha-D-Glucopyranosyl-D-glucose: Shares the glucose component but differs in the attached sugar moiety.

Uniqueness: 3-O-alpha-L-Fucopyranosyl-D-glucose is unique due to its specific combination of fucose and glucose, which imparts distinct biological and chemical properties. Its ability to modulate glycosylation processes sets it apart from other similar compounds .

Properties

CAS No.

56822-52-7

Molecular Formula

C12H22O10

Molecular Weight

326.30 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O10/c1-4-7(17)9(19)10(20)12(21-4)22-11(6(16)3-14)8(18)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6-,7+,8+,9+,10-,11+,12-/m0/s1

InChI Key

WFLGVJKIXANXQV-KWMLHIKPSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O

Origin of Product

United States

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